molecular formula C20H17NO B156629 1-(4-(Diphenylamino)phenyl)ethanone CAS No. 1756-32-7

1-(4-(Diphenylamino)phenyl)ethanone

Cat. No.: B156629
CAS No.: 1756-32-7
M. Wt: 287.4 g/mol
InChI Key: PDBZHEMVWXFWIT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-(Diphenylamino)phenyl)ethanone typically involves the reaction of aniline with an appropriate acid chloride to produce an amide. This amide is then reduced to form the corresponding amine, which subsequently reacts with the corresponding ketone to yield the target product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-(Diphenylamino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Diphenylamino)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, aiding in the preparation of various compounds.

    Biology: The compound’s properties make it useful in biological studies, particularly in understanding molecular interactions.

    Medicine: It serves as a synthetic raw material for certain drugs, contributing to pharmaceutical research.

    Industry: The compound is utilized in the preparation of dyes, pigments, and solvents.

Mechanism of Action

The mechanism of action of 1-(4-(Diphenylamino)phenyl)ethanone involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its application, such as its role in drug synthesis or as a reagent in chemical reactions. Detailed studies on its mechanism of action are essential for understanding its effects and optimizing its use in various fields.

Comparison with Similar Compounds

1-(4-(Diphenylamino)phenyl)ethanone can be compared with other similar compounds such as:

  • 4-(Dimethylamino)phenyl)ethanone
  • 4-(Diphenylamino)acetophenone
  • 4-(N-phenylanilino)phenyl)ethanone

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct thermal stability and solubility characteristics .

Properties

IUPAC Name

1-[4-(N-phenylanilino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBZHEMVWXFWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602546
Record name 1-[4-(Diphenylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1756-32-7
Record name 1-[4-(Diphenylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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